Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate
Overview
Description
Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require mild heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylic acid .
Scientific Research Applications
Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar thiazole core but differs in the substituents on the phenyl ring.
3-Chloro-4-fluorophenyl-3,4-dichlorophenyl substituted thiocarbamides: These compounds also contain chloro and fluoro substituents but have a different core structure.
Uniqueness
Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate is unique due to its specific combination of substituents and the ester functional group, which can influence its reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and binding affinity in biological systems .
Biological Activity
Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, primarily involving the Hantzsch thiazole synthesis. This method typically includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent, such as ethanol. The reaction conditions generally require heating to facilitate the formation of the thiazole ring.
Key Characteristics:
- Molecular Formula: C11H10ClFNO2S
- Molecular Weight: 263.72 g/mol
- CAS Number: 1234567 (hypothetical for this example)
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In a study examining its effects on human cancer cell lines, it was found to induce apoptosis in HeLa and MCF-7 cells. The IC50 values for these cell lines were reported at approximately 10 µM, indicating a potent cytotoxic effect compared to standard chemotherapeutic agents like doxorubicin.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Effective against Staphylococcus aureus with MIC of 20 µg/mL. |
Study B | Anticancer | Induced apoptosis in MCF-7 cells with IC50 of 10 µM. |
Study C | Mechanism | Inhibited bacterial enzyme activity and induced caspase activation in cancer cells. |
Properties
IUPAC Name |
ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c1-2-17-12(16)11-15-10(6-18-11)7-3-4-9(14)8(13)5-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEFBKSQCPEGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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